
tert-Butyl ethyl(2-hydroxyethyl)carbamate
Overview
Description
tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an ethyl(2-hydroxyethyl)amine backbone. Its molecular formula is C₉H₂₀N₂O₃, with a molecular weight of 204.27 g/mol . The compound is widely used in organic synthesis, particularly in peptide chemistry, due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions. Synonyms include Carbamic acid, N-(2-aminoethyl)-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester and tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl ethyl(2-hydroxyethyl)carbamate can be synthesized through the reaction of monoethanolamine with di-tert-butyl dicarbonate . The reaction typically involves the following steps:
- Monoethanolamine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate .
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group in tert-butyl ethyl(2-hydroxyethyl)carbamate undergoes substitution under nucleophilic or electrophilic conditions:
Common Reagents and Conditions:
Mechanistic Insights:
-
Activation of the hydroxyl group via sulfonylation or halogenation facilitates nucleophilic displacement by amines, thiols, or halides .
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The tert-butyl carbamate group remains stable under mild acidic/basic conditions, enabling selective substitution .
Oxidation Reactions
The secondary alcohol moiety can be oxidized to ketones or carboxylic acids:
Key Pathways:
Research Findings:
-
TEMPO-mediated oxidation preserves the carbamate group while achieving >90% conversion to the ketone .
-
Overoxidation to carboxylic acids is minimized using stoichiometric PCC .
Reduction Reactions
The carbamate group can be reduced to amines under specific conditions:
Reduction Protocols:
Critical Observations:
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Catalytic hydrogenation cleaves the carbamate to yield primary amines.
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LiAlH₄ reduces the carbamate to secondary amines but requires careful stoichiometry.
Deprotection and Functionalization
The tert-butyl group is selectively removable for further derivatization:
Deprotection Strategies:
Acid Catalyst | Conditions | Product | Application | Source |
---|---|---|---|---|
TFA/DCM (1:1) | RT, 2 hrs | Ethyl(2-hydroxyethyl)amine | Peptide synthesis | |
HCl/dioxane (4M) | 40°C, 4 hrs | Free amine hydrochloride | Drug intermediates |
Functionalization Examples:
-
Post-deprotection, the amine undergoes acylation or alkylation to form ureas or sulfonamides .
-
Maleimide conjugation via Michael addition is achieved in THF at −78°C .
Comparative Reactivity with Analogues
The ethyl substituent modifies reactivity compared to related carbamates:
Compound | Reaction Rate (Substitution) | Stability under Acid | Preferred Applications |
---|---|---|---|
This compound | Moderate | High | Multistep organic synthesis |
tert-Butyl (2-hydroxypropyl)carbamate | Slower | Moderate | Polymer chemistry |
N-Boc-ethanolamine | Faster | Low | Peptide coupling |
Scientific Research Applications
Chemical Synthesis Applications
1.1 Protecting Group for Amines
One of the primary uses of tert-butyl ethyl(2-hydroxyethyl)carbamate is as a protecting group for amines in organic synthesis. Protecting groups are essential for selectively functionalizing specific sites on a molecule without affecting others. The compound can be used to temporarily mask the amine functionality during multi-step synthesis processes.
1.2 Synthesis of Bioactive Compounds
This carbamate derivative has been utilized in the synthesis of various bioactive compounds, including anti-inflammatory agents. For instance, derivatives of tert-butyl phenylcarbamate have shown promising anti-inflammatory activity in experimental models, highlighting the potential for this compound in drug development .
Enzymatic Applications
2.1 Lipase-Catalyzed Reactions
Research has demonstrated that this compound can undergo enzymatic kinetic resolution via lipase-catalyzed transesterification reactions. This application is particularly relevant in the production of chiral intermediates for pharmaceuticals, where enantiomeric purity is crucial .
Toxicological Studies
Understanding the safety profile of this compound is vital for its application in research and industry. Toxicological assessments indicate that the compound is toxic if swallowed and can cause skin irritation, necessitating careful handling during experimental procedures .
Anti-Inflammatory Activity
A series of studies have synthesized various derivatives of tert-butyl carbamates, including those incorporating the 2-hydroxyethyl moiety, to evaluate their anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models revealed that certain derivatives exhibited significant anti-inflammatory activity compared to standard drugs like indomethacin .
Synthesis of Benzamido Compounds
In another case study, tert-butyl (substituted benzamido) phenylcarbamates were synthesized using this compound as a starting material. The resulting compounds were characterized and tested for their biological activities, further demonstrating the utility of this carbamate in creating complex organic molecules with potential therapeutic applications .
Summary Table of Applications
Application Area | Description |
---|---|
Protecting Group for Amines | Used to protect amine functionalities during multi-step syntheses |
Synthesis of Bioactive Compounds | Key intermediate in the synthesis of anti-inflammatory agents |
Enzymatic Reactions | Involved in lipase-catalyzed transesterification for producing chiral intermediates |
Toxicological Profile | Toxic if swallowed; causes skin irritation |
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
tert-Butyl (2-hydroxyethyl)(methyl)carbamate (CAS: 57561-39-4)
- Structural Difference : Replaces the ethyl group with a methyl group.
- Similarity Score : 0.86 (vs. 0.89 for tert-Butyl ethyl(2-hydroxyethyl)carbamate) .
tert-Butyl (2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS: 139115-92-7)
- Structural Difference : Incorporates a polyethylene glycol (PEG)-like chain (ethoxy-ethoxy-hydroxyethyl).
- Similarity Score : 0.97 .
- Impact : Enhanced hydrophilicity and aqueous solubility due to the ethoxy groups, making it suitable for bioconjugation or drug delivery systems .
tert-Butyl benzyl(2-hydroxyethyl)carbamate (CAS: 121496-39-7)
tert-Butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate (CAS: 1217862-54-8)
- Structural Difference: Adds a bromine atom and a phenolic hydroxyl group to the benzyl moiety.
Physicochemical Properties
Biological Activity
tert-Butyl ethyl(2-hydroxyethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxyethyl moiety, making it relevant in various pharmaceutical applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₉H₁₉N₁O₄
- Molecular Weight : 189.25 g/mol
- CAS Number : 103898-11-9
- Physical State : Typically appears as a white to off-white solid.
- Solubility : Soluble in organic solvents, which enhances its application in chemical processes.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its potential as an intermediate in drug synthesis and its effects on various biological systems.
The compound is believed to interact with biological molecules through mechanisms that may involve modulation of enzyme activity or receptor binding. Specific pathways affected include:
- Inhibition of Phosphodiesterases (PDEs) : Some studies have indicated that carbamate derivatives can influence PDE activity, which plays a critical role in cellular signaling pathways associated with memory and cognitive functions .
Toxicological Profile
The toxicity profile of this compound indicates potential risks associated with exposure:
- Acute Toxicity : Classified as toxic if swallowed (H301) and causes skin irritation (H315) .
- Safety Precautions : Handling should include protective equipment to prevent skin contact and ingestion.
In Vitro Studies
- Cell Line Responses : Research has shown that this compound exhibits varying effects on different cell lines, particularly in terms of cytotoxicity and cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, indicating potential implications for neuropharmacology .
In Vivo Studies
- Animal Models : In rodent models, administration of this compound resulted in observable changes in behavior and cognitive function, suggesting that it may enhance memory retention under certain conditions .
- Toxicity Assessments : Long-term exposure studies indicated no significant carcinogenic effects at lower doses; however, higher doses raised concerns about potential bladder lesions .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₉N₁O₄ | Lacks the ethyl group; simpler structure |
Tert-butyl N,N-bis(2-hydroxyethyl)carbamate | C₉H₁₉N₂O₄ | Contains two hydroxyethyl groups; increased hydrophilicity |
Tert-butyl N-(4-fluorophenyl)carbamate | C₁₂H₁₈FNO₂ | Incorporates a fluorinated aromatic ring; potential for enhanced bioactivity |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing tert-Butyl ethyl(2-hydroxyethyl)carbamate?
Methodological Answer: The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in ethyl(2-hydroxyethyl)amine. A typical procedure involves reacting the amine with di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DMAP). After stirring at room temperature for 12–24 hours, the product is isolated via solvent evaporation and purified by flash chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require adjusting stoichiometry or reaction time. For analogous carbamates, recrystallization from ethanol/water mixtures has been used to achieve >95% purity .
Q. How should this compound be characterized post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the Boc group (characteristic peaks at ~1.4 ppm for tert-butyl and ~80 ppm for ). Assign hydroxyl and carbamate protons via - COSY or DEPT experiments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+Na]) with <2 ppm error.
- Infrared (IR) Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm) and hydroxyl O-H stretch (~3200–3500 cm) .
Q. What purification strategies are recommended for this compound?
Methodological Answer: After synthesis, impurities (e.g., unreacted starting materials) are removed via column chromatography (silica gel, ethyl acetate/hexane). For hygroscopic or polar byproducts, recrystallization in ethanol/water (7:3 v/v) is effective. Monitor purity by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase). High-purity (>97%) batches have been achieved using these methods .
Advanced Research Questions
Q. How can crystallographic disorder in this compound structures be resolved?
Methodological Answer: Crystallographic disorder, common in flexible moieties like the ethyl(2-hydroxyethyl) chain, can be addressed using SHELXL refinement tools. Split the disordered atoms into multiple positions with occupancy factors summing to 1. Apply geometric constraints (e.g., SIMU, DELU) to maintain bond distances and angles. Validate using R-factor convergence (<5% discrepancy) and residual electron density maps. For high-resolution data, anisotropic displacement parameters refine positional accuracy .
Q. What computational methods predict the reactivity of the carbamate group in click chemistry applications?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate’s electrophilicity and steric effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For tert-butyl-protected derivatives, steric maps generated via molecular dynamics (MD) simulations reveal accessibility of the carbamate group for crosslinking .
Q. How to address discrepancies between NMR and mass spectrometry data?
Methodological Answer: Contradictions (e.g., unexpected adducts in MS vs. clean NMR) require cross-validation:
- Sample Purity : Re-run NMR with higher field strength (e.g., 600 MHz) and MS with alternative ionization (ESI vs. APCI).
- Degradation Analysis : Perform stability studies under ambient conditions. Use LC-MS to detect hydrolyzed byproducts (e.g., free amine).
- X-ray Validation : Resolve structural ambiguities via single-crystal X-ray diffraction. SHELX software provides precise bond-length/angle data to confirm the molecular framework .
Q. What strategies mitigate racemization during functionalization of the carbamate group?
Methodological Answer: Racemization in chiral carbamates is minimized by:
- Low-Temperature Reactions : Conduct alkylation or acylation at –20°C to reduce kinetic resolution.
- Enantioselective Catalysts : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during synthesis.
- Analytical Monitoring : Track enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .
Q. Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting solubility data in different solvent systems?
Methodological Answer:
- Phase Diagrams : Construct ternary phase diagrams (compound/solvent/anti-solvent) to identify optimal recrystallization conditions.
- Hansen Solubility Parameters : Compare experimental solubility with HSP values (δD, δP, δH) to predict compatibility.
- Controlled Experiments : Repeat solubility tests under inert atmosphere (N) to exclude moisture/CO interference .
Q. What causes variability in reaction yields during scale-up?
Methodological Answer: Yield inconsistencies often arise from:
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize stirring rates and reactor geometry.
- Heat Transfer : Monitor exothermicity via in situ IR spectroscopy and adjust cooling rates.
- Byproduct Formation : Identify side reactions (e.g., hydrolysis) using real-time MS or ReactIR. Implement gradient quenching (e.g., slow acid addition) to suppress byproducts .
Q. Software and Tools
Q. Which software is recommended for crystallographic refinement of this compound?
Methodological Answer: SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. For disordered regions, apply PART instructions and ISOR restraints. Validate using CCDC Mercury’s visualization tools. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(2-hydroxyethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQZIGTEBZROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565517 | |
Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152192-95-5 | |
Record name | tert-Butyl ethyl(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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